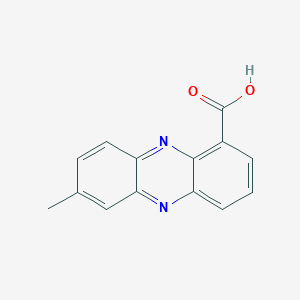

7-Methylphenazine-1-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

7-methylphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZYLUDVFLLAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549577 | |

| Record name | 7-Methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103942-88-7 | |

| Record name | 7-Methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Methylphenazine-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive, in-depth protocol for the chemical synthesis of 7-Methylphenazine-1-carboxylic acid, an analog of the biologically significant natural product, phenazine-1-carboxylic acid (PCA). The phenazine scaffold is a privileged structure in medicinal chemistry and drug discovery, exhibiting a wide range of therapeutic activities. This document details a robust and versatile two-step synthetic pathway, commencing with a copper-promoted Jourdan-Ullmann reaction, followed by a sodium borohydride-mediated reductive cyclization. The narrative emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is structured to serve researchers, medicinal chemists, and drug development professionals. All key pathways and workflows are visualized, and quantitative data are summarized for clarity and reproducibility.

Introduction

The Phenazine Scaffold: A Privileged Structure

Phenazines are a class of nitrogen-containing heterocyclic compounds that are produced by a variety of bacteria, including species from the genera Pseudomonas and Streptomyces.[1] These natural products are often referred to as "phenazine antibiotics" due to their role as agents in microbial competition.[2] Beyond their antibacterial properties, the phenazine core is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of therapeutically relevant biological activities, including antifungal, and anticancer properties.[2][3]

Target Molecule: 7-Methylphenazine-1-carboxylic Acid

7-Methylphenazine-1-carboxylic acid is a synthetic analog of the well-studied natural product phenazine-1-carboxylic acid (PCA). The introduction of a methyl group at the 7-position allows for the systematic exploration of structure-activity relationships (SAR) within this class of compounds. By modifying the electronic and steric properties of the phenazine core, researchers can fine-tune biological activity, selectivity, and pharmacokinetic profiles. This guide focuses on a reliable and scalable chemical synthesis to access this specific analog, providing a foundational methodology for the generation of diverse phenazine libraries.

Overview of Synthetic Strategies

While phenazines are naturally produced via the shikimate pathway in microorganisms,[1][4] chemical synthesis offers a more controlled and versatile approach for creating specific, non-natural analogs. Several chemosynthetic routes have been developed.[5] This guide will focus on a highly effective and modular two-step strategy that leverages the Jourdan-Ullmann reaction followed by a reductive ring-closure.[2][3] This pathway is advantageous due to the commercial availability of starting materials and its demonstrated success in producing a wide range of substituted phenazine-1-carboxylic acids.[3]

Primary Chemical Synthesis Pathway

Strategic Overview & Retrosynthesis

The chosen synthetic strategy is a convergent approach that constructs the tricyclic phenazine core from two key aromatic precursors. The retrosynthetic analysis reveals a logical disconnection of the phenazine ring system into a substituted diphenylamine intermediate. This intermediate is formed via a C-N bond formation between a substituted aniline and a functionalized benzoic acid derivative.

The forward synthesis, therefore, consists of two main transformations:

-

Jourdan-Ullmann Reaction: A copper-catalyzed cross-coupling to form the key intermediate, 2-((4-methylphenyl)amino)-3-nitrobenzoic acid.

-

Reductive Cyclization: An intramolecular condensation reaction initiated by the reduction of the nitro group to an amine, which then attacks the adjacent benzene ring to form the central pyrazine ring of the phenazine system.

Mechanism and Rationale

Step 1: Jourdan-Ullmann Reaction

This step involves the coupling of 4-methylaniline (p-toluidine) with 2-bromo-3-nitrobenzoic acid . The use of p-toluidine is a critical design choice, as its methyl group will ultimately reside at the 7-position of the final phenazine product. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of a base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction. The nitro group at the 3-position of the benzoic acid is essential; it serves as a latent amino group required for the subsequent cyclization step.

Step 2: Reductive Cyclization

The diphenylamine intermediate is treated with a reducing agent, most commonly sodium borohydride (NaBH₄) , in an alkaline alcoholic solution.[2][3] The reaction proceeds via the reduction of the nitro group to a nitroso, hydroxylamine, and finally to an amine. The newly formed nucleophilic amino group then undergoes an intramolecular cyclization, attacking the adjacent aromatic ring. Subsequent oxidation/aromatization, often facilitated by air or the reaction conditions themselves, yields the stable, conjugated phenazine ring system. Sodium borohydride is a preferred reagent due to its operational simplicity and selectivity, providing a reliable method for this key transformation.[6]

Visualization of the Chemical Synthesis Pathway

The following diagram illustrates the two-step synthesis of 7-Methylphenazine-1-carboxylic acid.

Caption: Chemical synthesis of 7-Methylphenazine-1-carboxylic acid.

Detailed Experimental Protocols

This section provides field-proven, step-by-step methodologies for the synthesis.

Materials and Reagents

| Reagent | Formula | Mol. Wt. | Purity | Supplier (Example) |

| 4-Methylaniline (p-Toluidine) | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |

| 2-Bromo-3-nitrobenzoic acid | C₇H₄BrNO₄ | 262.02 | ≥98% | Alfa Aesar |

| Copper(I) Iodide (CuI) | CuI | 190.45 | ≥99.5% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | ≥99.8% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | VWR Chemicals |

| Methanol (MeOH), anhydrous | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | ~37% | VWR Chemicals |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR Chemicals |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR Chemicals |

Protocol 1: Synthesis of 2-((4-methylphenyl)amino)-3-nitrobenzoic acid (Intermediate)

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-3-nitrobenzoic acid (5.24 g, 20.0 mmol, 1.0 eq), 4-methylaniline (2.36 g, 22.0 mmol, 1.1 eq), potassium carbonate (5.53 g, 40.0 mmol, 2.0 eq), and copper(I) iodide (0.38 g, 2.0 mmol, 0.1 eq).

-

Solvent Addition: Add 80 mL of anhydrous DMF to the flask.

-

Heating: Heat the reaction mixture to 120-130 °C and maintain stirring under a nitrogen atmosphere for 12-16 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid as the mobile phase. The disappearance of the 2-bromo-3-nitrobenzoic acid spot indicates reaction completion.

-

Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold water.

-

Acidification: Acidify the aqueous mixture to pH 2-3 by slowly adding concentrated HCl. This will precipitate the product.

-

Isolation: Collect the resulting yellow-orange precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) to remove inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 60 °C overnight. The crude product is typically of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol/water can be performed.

Protocol 2: Synthesis of 7-Methylphenazine-1-carboxylic acid (Final Product)

-

Reaction Setup: To a 500 mL round-bottom flask, add the crude 2-((4-methylphenyl)amino)-3-nitrobenzoic acid (2.72 g, 10.0 mmol, 1.0 eq) and 200 mL of methanol.

-

Base Addition: While stirring, add a solution of sodium hydroxide (4.0 g, 100 mmol, 10.0 eq) in 50 mL of water. The mixture should become a clear, dark-colored solution.

-

Reductant Addition: To the stirring solution, add sodium borohydride (1.51 g, 40.0 mmol, 4.0 eq) portion-wise over 30 minutes. An exothermic reaction and gas evolution may be observed.

-

Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 70-75 °C) for 4-6 hours. The color of the solution will typically change, indicating the formation of the phenazine.

-

Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol). The disappearance of the starting material and the appearance of a new, fluorescent spot (under UV light) indicates product formation.

-

Workup: Cool the reaction mixture in an ice bath.

-

Acidification & Precipitation: Slowly and carefully acidify the solution to pH 2-3 with concentrated HCl. A bright yellow solid will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold methanol.

-

Purification: Dry the crude product. For high purity, the solid can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol or by recrystallization from a suitable solvent like acetic acid or DMF/water.

Expected Characterization Data

-

Appearance: Bright yellow crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals in the aromatic region (δ 7.5-8.6 ppm) corresponding to the phenazine protons, a singlet for the carboxylic acid proton (δ ~14 ppm, broad), and a singlet for the methyl group protons (δ ~2.5 ppm). The exact shifts and coupling patterns will be consistent with the 1,7-disubstituted phenazine structure.

-

¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carboxyl carbon (~167 ppm), aromatic carbons (120-145 ppm), and the methyl carbon (~21 ppm).

-

HRMS (ESI+): Calculated for C₁₄H₁₀N₂O₂ [M+H]⁺, found value should be within 5 ppm of the theoretical mass.

Alternative Pathway: Biosynthesis

For context, it is valuable to understand the natural production of the parent phenazine scaffold. In bacteria like Pseudomonas fluorescens, phenazine-1-carboxylic acid is synthesized from the shikimic acid pathway.[1]

Overview of the Biosynthetic Route

The pathway begins with precursors from central metabolism, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which enter the shikimate pathway to produce chorismic acid .[4] Through a series of enzymatic steps encoded by the phzABCDEFG gene cluster, two molecules derived from chorismate are ultimately condensed and cyclized to form the core phenazine structure of PCA.[1][4]

Visualization of the Biosynthesis Workflow

Sources

- 1. A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. rroij.com [rroij.com]

- 4. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Methylphenazine-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methylphenazine-1-carboxylic acid, a derivative of the well-studied phenazine-1-carboxylic acid (PCA). While extensive data on the parent compound is available, this guide synthesizes that knowledge to project the characteristics of the 7-methyl substituted analogue. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental protocols. The document delves into the synthesis, spectroscopic profile, solubility, acidity (pKa), lipophilicity (logP), and stability of 7-Methylphenazine-1-carboxylic acid, providing a robust framework for its further investigation and application.

Introduction: The Phenazine Scaffold - A Privileged Structure in Chemical Biology

Phenazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their diverse biological activities. The parent compound, phenazine, consists of a dibenzopyrazine core. Phenazine-1-carboxylic acid (PCA) is a naturally occurring phenazine produced by various bacteria, notably of the Pseudomonas and Streptomyces genera.[1][2] PCA and its derivatives are recognized for their broad-spectrum antibiotic and antifungal properties.[1][2] Furthermore, these compounds have shown promise in anticancer research and possess immunomodulatory effects.[1] The addition of a methyl group to the phenazine ring, as in 7-Methylphenazine-1-carboxylic acid, is anticipated to modulate its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Synthesis of 7-Methylphenazine-1-carboxylic Acid

The synthesis of 7-Methylphenazine-1-carboxylic acid can be achieved through a well-established route for phenazine-1-carboxylic acid derivatives, primarily the Jourdan-Ullmann coupling reaction.[3] This approach involves the condensation of a substituted aniline with a suitably functionalized benzoic acid derivative.

Synthetic Pathway

The logical synthetic route involves the coupling of 4-methylaniline with 2-bromo-3-nitrobenzoic acid, followed by reductive cyclization.

Caption: Synthetic pathway for 7-Methylphenazine-1-carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

-

Jourdan-Ullmann Coupling:

-

To a flame-dried round-bottom flask, add 2-bromo-3-nitrobenzoic acid, copper(I) chloride, and a catalytic amount of copper powder.[3]

-

Purge the flask with an inert gas (e.g., argon).

-

Add 4-methylaniline and a suitable solvent (e.g., DMF).

-

Heat the reaction mixture under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude intermediate, 2-(4-methylphenylamino)-3-nitrobenzoic acid.

-

-

Reductive Cyclization:

-

Dissolve the crude intermediate in an appropriate solvent system, such as aqueous sodium hydroxide.

-

Add a reducing agent, for example, sodium borohydride (NaBH4), portion-wise.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

-

Purification:

-

The crude 7-Methylphenazine-1-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

-

Spectroscopic and Physicochemical Characterization

The structural elucidation and physicochemical characterization of 7-Methylphenazine-1-carboxylic acid are crucial for its identification and for understanding its behavior in various environments.

Spectroscopic Properties

The following table summarizes the expected spectroscopic characteristics, extrapolated from data on similar phenazine derivatives.[3]

| Property | Expected Characteristics of 7-Methylphenazine-1-carboxylic acid |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| ¹H NMR | Aromatic protons in the range of δ 7.5-9.0 ppm. A singlet for the methyl group protons around δ 2.5 ppm. A broad singlet for the carboxylic acid proton at δ > 13 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 20-25 ppm. A signal for the carboxylic acid carbon around δ 165-170 ppm. |

| UV-Vis (in Methanol) | Two major absorption bands are expected, similar to PCA, around 250 nm and 365 nm.[4] |

| Mass Spectrometry (HRMS) | Expected [M+H]⁺ of 239.0815, calculated for C₁₄H₁₁N₂O₂⁺. |

Physicochemical Data Summary

The following table presents a summary of key physicochemical parameters. Where experimental data for the target compound is unavailable, values are estimated based on the parent compound (PCA) and related isomers, or methods for their determination are provided.

| Physicochemical Parameter | Value / Expected Range | Method of Determination |

| Melting Point | > 240 °C (similar to PCA) | Capillary Melting Point Apparatus |

| Solubility in Water | Sparingly soluble | HPLC-based methods, Shake-flask method |

| Solubility in Organic Solvents | Soluble in DMSO, DMF, Methanol | Visual inspection, HPLC analysis |

| pKa | Estimated to be around 3-4 | Potentiometric titration, Reversed-phase HPLC |

| logP (Octanol/Water) | Estimated to be 2.5 - 3.5 | HPLC-based methods, Shake-flask method, Computational prediction |

Detailed Experimental Methodologies

Determination of Aqueous Solubility

The "shake-flask" method is a standard approach for determining aqueous solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Protocol:

-

Add an excess amount of 7-Methylphenazine-1-carboxylic acid to a known volume of purified water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of the Acid Dissociation Constant (pKa)

Potentiometric titration is a reliable method for determining the pKa of an acidic compound.

Protocol:

-

Dissolve a precisely weighed amount of 7-Methylphenazine-1-carboxylic acid in a suitable solvent mixture (e.g., water/methanol) to overcome solubility issues.

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The Henderson-Hasselbalch equation can be used for the calculation: pKa = pH + log([HA]/[A⁻]).[5]

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

Protocol:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a known amount of 7-Methylphenazine-1-carboxylic acid in one of the phases.

-

Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the logP using the formula: logP = log([concentration in octanol] / [concentration in water]).

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors.[6][7]

Caption: General workflow for stability testing of a chemical compound.

Protocol:

-

Store samples of 7-Methylphenazine-1-carboxylic acid under various conditions as per ICH guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).[6]

-

Conduct photostability testing by exposing the compound to a defined light source.

-

At specified time intervals, withdraw samples and analyze them for purity and the presence of degradation products using a stability-indicating HPLC method.

-

Monitor physical properties such as appearance and melting point.

Conclusion

7-Methylphenazine-1-carboxylic acid is a promising derivative of a biologically active class of compounds. This guide has provided a comprehensive framework for its synthesis and physicochemical characterization. While direct experimental data for this specific molecule is limited, by leveraging the extensive knowledge of the parent phenazine-1-carboxylic acid and related analogues, we can make informed predictions about its properties. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these crucial parameters, thereby facilitating its further development for potential therapeutic or other applications.

References

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. [Link]

-

Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry. [Link]

-

A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of Bacteriology. [Link]

-

Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology. [Link]

-

An Improved Synthetic Method of Phenazine-1-carboxylic Acid. ResearchGate. [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. National Center for Biotechnology Information. [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

-

Methyl phenazine-1-carboxylate. PubChem. [Link]

-

Determination of pKa values of fluphenazine analogs by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

-

A Systematic Study on the Redox Potentials of Phenazine‐Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ResearchGate. [Link]

-

UV-scanning spectrum of phenazine-1-carboxlic acid. ResearchGate. [Link]

-

Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. [Link]

-

Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

-

Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. National Center for Biotechnology Information. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

Phenazine-1-Carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. Journal of Bacteriology. [Link]

-

Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.. [Link]

Sources

- 1. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. ema.europa.eu [ema.europa.eu]

- 7. www3.paho.org [www3.paho.org]

A Technical Guide to the Biological Activity Screening of 7-Methylphenazine-1-carboxylic acid

This guide provides a comprehensive framework for the systematic biological activity screening of 7-Methylphenazine-1-carboxylic acid, a novel phenazine derivative. Drawing upon the well-documented bioactivities of related phenazine compounds, this document outlines a tiered, logic-driven approach to elucidate its therapeutic potential. The proposed workflows are designed to be self-validating, incorporating established protocols and mechanistic assays to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Therapeutic Promise of Phenazine Scaffolds

Phenazine-containing molecules, a diverse class of nitrogen-containing heterocyclic compounds, are recognized as privileged scaffolds in drug discovery.[1] Natural and synthetic phenazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] Notably, phenazine-1-carboxylic acid (PCA) and its analogs have been extensively studied, revealing mechanisms that range from the induction of reactive oxygen species (ROS) to the inhibition of key cellular enzymes like topoisomerase.[4][5]

The subject of this guide, 7-Methylphenazine-1-carboxylic acid, is a structural analog of these bioactive compounds. The introduction of a methyl group at the 7th position of the phenazine core is hypothesized to modulate its physicochemical properties, potentially enhancing its biological efficacy and target specificity. This guide proposes a systematic screening cascade to comprehensively evaluate its therapeutic promise, beginning with broad phenotypic screens and progressing to more focused mechanistic studies.

Section 1: Hierarchical Screening Strategy for Anticancer Activity

Based on the potent cytotoxic effects observed for related compounds like 5-methylphenazine-1-carboxylic acid against lung and breast cancer cell lines, a primary focus of this screening campaign is the evaluation of 7-Methylphenazine-1-carboxylic acid's anticancer potential.[6] A tiered approach is recommended to efficiently identify and characterize its activity.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the broad-spectrum cytotoxicity of 7-Methylphenazine-1-carboxylic acid across a panel of representative cancer cell lines.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][7]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, HeLa cervical cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a serial dilution of 7-Methylphenazine-1-carboxylic acid (e.g., from 0.1 µM to 100 µM) for 48-72 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity Profile

| Cell Line | IC50 (µM) of 7-Methylphenazine-1-carboxylic acid | Positive Control (Doxorubicin) IC50 (µM) |

| A549 (Lung) | To be determined | Reference value |

| MDA-MB-231 (Breast) | To be determined | Reference value |

| HeLa (Cervical) | To be determined | Reference value |

Tier 2: Elucidation of the Mechanism of Cell Death

Should significant cytotoxicity be observed, the next logical step is to investigate the underlying mechanism of cell death, with a primary focus on apoptosis, a common pathway for phenazine-induced cytotoxicity.[6]

Experimental Workflow: Apoptosis Induction Pathway

Caption: Proposed mechanism of action screening workflow.

1.2.1 Cell Cycle Analysis

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Step-by-Step Methodology:

-

Cell Treatment: Treat the selected cancer cell line with 7-Methylphenazine-1-carboxylic acid at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[11]

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[10]

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

1.2.2 Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[1]

Experimental Protocol: Colorimetric Caspase-3 Assay

This assay utilizes a specific peptide substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified.[1]

Step-by-Step Methodology:

-

Cell Lysis: Treat cells with 7-Methylphenazine-1-carboxylic acid at its IC50 concentration. Lyse the cells to release intracellular proteins.[3]

-

Substrate Addition: Add the DEVD-pNA substrate to the cell lysates.[1]

-

Incubation: Incubate the mixture to allow for enzymatic cleavage.

-

Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of released pNA.[1]

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.

1.2.3 Analysis of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis.[6]

Experimental Protocol: Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[13]

Step-by-Step Methodology:

-

Protein Extraction: Extract total protein from treated and untreated cells.[6]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[15]

Section 2: Antimicrobial and Antifungal Activity Screening

Phenazine-1-carboxylic acid is a known broad-spectrum antibiotic.[16] Therefore, it is crucial to evaluate the antimicrobial and antifungal potential of its 7-methyl derivative.

Experimental Protocol: Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Step-by-Step Methodology:

-

Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[18][19]

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism.[17]

-

Serial Dilution: Perform a two-fold serial dilution of 7-Methylphenazine-1-carboxylic acid in a 96-well microtiter plate containing appropriate growth medium.[17]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for each microorganism.

-

MIC Determination: Visually inspect the plates for microbial growth and determine the MIC as the lowest concentration with no visible growth.[17]

Data Presentation: Antimicrobial and Antifungal Activity

| Microorganism | MIC (µg/mL) of 7-Methylphenazine-1-carboxylic acid | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | To be determined | Vancomycin |

| Escherichia coli | To be determined | Ciprofloxacin |

| Candida albicans | To be determined | Fluconazole |

| Aspergillus fumigatus | To be determined | Amphotericin B |

Section 3: Mechanistic Insight Assays

To further understand the molecular basis of the observed biological activities, a panel of mechanistic assays should be employed.

Reactive Oxygen Species (ROS) Generation

The redox-active nature of the phenazine core suggests that ROS generation may be a key mechanism of action.[5]

Experimental Protocol: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[20]

Step-by-Step Methodology:

-

Cell Loading: Load the cells with DCFH-DA, which is cell-permeable and non-fluorescent.[21]

-

Compound Treatment: Treat the cells with 7-Methylphenazine-1-carboxylic acid.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[22]

Topoisomerase I Inhibition

Some phenazine derivatives are known to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription.[4]

Experimental Protocol: DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA.[23]

Step-by-Step Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and varying concentrations of 7-Methylphenazine-1-carboxylic acid.[24]

-

Incubation: Incubate the reaction to allow for DNA relaxation.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.[23]

-

Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA.

Anti-inflammatory Activity: NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[25]

Experimental Protocol: NF-κB Translocation Assay

This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, a key step in its activation.[25]

Step-by-Step Methodology:

-

Cell Stimulation: Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of 7-Methylphenazine-1-carboxylic acid.

-

Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against the p65 subunit of NF-κB.[25]

-

Microscopy: Visualize the subcellular localization of p65 using fluorescence microscopy.

-

Quantification: Quantify the nuclear translocation of p65 to assess the inhibitory effect of the compound.

Conclusion

The proposed screening cascade provides a robust and logical framework for the comprehensive biological evaluation of 7-Methylphenazine-1-carboxylic acid. By systematically progressing from broad phenotypic screens to detailed mechanistic studies, this approach will enable a thorough characterization of its therapeutic potential. The integration of established protocols and self-validating experimental designs will ensure the generation of high-quality, reproducible data, paving the way for further preclinical development.

References

-

Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. PubMed Central. Available at: [Link]

-

Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. EdSpace. Available at: [Link]

-

Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available at: [Link]

-

3.3.4. DCF-DA Assay Protocol. protocols.io. Available at: [Link]

-

Topoisomerase Assays. PMC. Available at: [Link]

-

Faster workflows boost drug discovery in natural product-based screening. Frederick National Laboratory. Available at: [Link]

-

Western blot analysis of bcl-2 family protein expression in human... ResearchGate. Available at: [Link]

-

DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. Available at: [Link]

-

In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. ASM Journals. Available at: [Link]

-

Human NF-KappaB p65 Activity Assay Kit. RayBiotech. Available at: [Link]

-

Antimicrobial susceptibility testing: Broth dilution method. YouTube. Available at: [Link]

-

Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. NIH. Available at: [Link]

-

Workflow for natural product drug discovery. The figure outlines the... ResearchGate. Available at: [Link]

-

MTT Cell Assay Protocol. T. Horton. Available at: [Link]

-

Clinical breakpoint table. EUCAST. Available at: [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. Available at: [Link]

-

Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. University of Cambridge. Available at: [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. Available at: [Link]

-

Integration of high-content screening and untargeted metabolomics for comprehensive functional annotation of natural product libraries. PNAS. Available at: [Link]

-

NF-kappa B Activation Assay Kits. Fivephoton Biochemicals. Available at: [Link]

-

(PDF) EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

-

Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. PMC. Available at: [Link]

-

(PDF) Assay of topoisomerase I activity v1. ResearchGate. Available at: [Link]

-

Creating and screening natural product libraries. RSC Publishing. Available at: [Link]

-

What will be the best way to test NFkb activation via western blot? ResearchGate. Available at: [Link]

-

Caspase-3 activity assay. Creative Diagnostics. Available at: [Link]

-

Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Taylor & Francis Online. Available at: [Link]

-

Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes. Circulation Research. Available at: [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

-

DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC. Available at: [Link]

-

Human Topoisomerase I Relaxation Assay Kits. Inspiralis. Available at: [Link]

-

Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

-

Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. Available at: [Link]

-

In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. PubMed. Available at: [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. edspace.american.edu [edspace.american.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atcc.org [atcc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. researchgate.net [researchgate.net]

- 14. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. doc.abcam.com [doc.abcam.com]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inspiralis.com [inspiralis.com]

- 25. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 7-Methylphenazine-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 7-Methylphenazine-1-carboxylic acid, a bioactive metabolite with significant therapeutic potential. We will delve into its established and putative cellular and molecular targets, drawing on the latest scientific evidence to provide a clear understanding of its biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction to Phenazines: A Class of Biologically Active Heterocycles

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably of the genus Pseudomonas. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Phenazine-1-carboxylic acid (PCA) is one of the most well-studied phenazines and serves as a precursor for the biosynthesis of other phenazine derivatives.[1] Its mechanism of action is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that cause cellular damage to target organisms.[2][3]

7-Methylphenazine-1-carboxylic Acid: Structure and Nomenclature

7-Methylphenazine-1-carboxylic acid is a derivative of PCA. It is important to note that due to historical inconsistencies in the numbering of the phenazine ring, this compound is often referred to as 5-Methylphenazine-1-carboxylic acid in the scientific literature. For the remainder of this guide, we will use the nomenclature found in the key mechanistic studies and refer to it as 5-Methylphenazine-1-carboxylic acid betaine (MPCAB).

Established Mechanism of Action in Cancer Cells

Significant research has elucidated the anticancer properties of MPCAB, particularly against lung and breast cancer cell lines. The primary mechanism of action is the induction of apoptosis through the mitochondrial intrinsic pathway.[4][5]

Inhibition of Cell Viability and DNA Synthesis

MPCAB has been shown to inhibit the viability of cancer cells in a dose-dependent manner. This inhibition is accompanied by a reduction in DNA synthesis, suggesting that the compound interferes with the cell's ability to replicate its genetic material.[4]

Induction of G1 Cell Cycle Arrest

Treatment of cancer cells with MPCAB leads to an accumulation of cells in the G1 phase of the cell cycle.[4] This indicates that the compound activates cell cycle checkpoints that prevent the cell from progressing to the S phase, where DNA replication occurs.

Activation of the Mitochondrial Apoptotic Pathway

The cytotoxic effects of MPCAB are mediated by the induction of apoptosis, or programmed cell death. This occurs through the mitochondrial intrinsic pathway, which is characterized by the following key events:

-

Downregulation of Bcl-2: MPCAB treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] Bcl-2 is a key regulator of mitochondrial membrane permeability, and its downregulation promotes the release of pro-apoptotic factors from the mitochondria.

-

Activation of Caspase-3: The release of pro-apoptotic factors from the mitochondria triggers a cascade of events that culminates in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4]

The following diagram illustrates the established mitochondrial apoptotic pathway induced by MPCAB:

Caption: Established mitochondrial apoptotic pathway induced by MPCAB.

Putative Mechanisms of Action

While the induction of the mitochondrial apoptotic pathway is a well-established mechanism for MPCAB, other potential mechanisms, inferred from the activity of the parent compound PCA and other phenazine derivatives, are likely to contribute to its biological activity.

Generation of Reactive Oxygen Species (ROS)

Phenazines are redox-active molecules that can accept electrons from cellular reductants and transfer them to molecular oxygen, resulting in the formation of superoxide radicals and other ROS. This increased oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. Given that ROS generation is a key mechanism for PCA, it is highly probable that MPCAB also induces cytotoxicity through this mechanism. The observed mitochondrial dysfunction in MPCAB-treated cells is consistent with ROS-induced damage to mitochondrial membranes.

The following diagram illustrates the proposed complete signaling pathway, incorporating ROS generation as an upstream event:

Caption: Proposed signaling pathway of MPCAB, including ROS generation.

Topoisomerase Inhibition

Some phenazine derivatives have been shown to act as topoisomerase inhibitors.[2] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and cell death. While this has not been directly demonstrated for MPCAB, it remains a plausible mechanism of action that warrants further investigation.

Experimental Protocols for Mechanistic Elucidation

To further investigate and confirm the proposed mechanisms of action of MPCAB, a series of well-established experimental protocols can be employed.

Assessment of Cell Viability and Proliferation

-

Protocol: MTT or XTT assay.

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of MPCAB concentrations for various time points (e.g., 24, 48, 72 hours).

-

Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Causality: A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.

Intracellular ROS Detection

-

Protocol: Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

-

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Methodology:

-

Treat cells with MPCAB for a specified time.

-

Load the cells with DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

-

Causality: An increase in fluorescence intensity in treated cells indicates an increase in intracellular ROS levels.

Analysis of Apoptosis

-

Protocol: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Methodology:

-

Treat cells with MPCAB.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry.

-

-

Causality: The percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cells will increase in a dose- and time-dependent manner.

Western Blot Analysis of Apoptotic Proteins

-

Protocol: Western blotting.

-

Principle: This technique is used to detect specific proteins in a sample.

-

Methodology:

-

Lyse MPCAB-treated and control cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for Bcl-2 and cleaved caspase-3.

-

Use a secondary antibody conjugated to an enzyme for detection.

-

-

Causality: A decrease in the band intensity for Bcl-2 and an increase in the band intensity for cleaved caspase-3 will confirm the involvement of the mitochondrial apoptotic pathway.

The following diagram illustrates a typical experimental workflow to investigate the proposed mechanisms:

Caption: Experimental workflow for investigating the mechanism of action of MPCAB.

Quantitative Data Summary

| Cell Line | Assay | Endpoint | IC50 Value | Reference |

| A549 (Lung Cancer) | Cytotoxicity | Cell Viability | 488.7 ± 2.52 nM | [4] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | Cell Viability | 458.6 ± 2.48 nM | [4] |

Conclusion and Future Directions

7-Methylphenazine-1-carboxylic acid (5-Methylphenazine-1-carboxylic acid betaine) is a promising anticancer agent that induces apoptosis in cancer cells through the mitochondrial intrinsic pathway. This established mechanism involves the inhibition of cell viability and DNA synthesis, G1 cell cycle arrest, downregulation of Bcl-2, and activation of caspase-3. Further research is warranted to definitively establish the role of ROS generation and potential topoisomerase inhibition in its mechanism of action. A thorough understanding of these pathways will be crucial for the rational design of future therapeutic strategies utilizing this potent natural product.

References

-

5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. PubMed. Available at: [Link]

-

5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. ResearchGate. Available at: [Link]

-

Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Microbiology. Available at: [Link]

-

Dicationic bis(9-methylphenazine-1-carboxamides): relationships between biological activity and linker chain structure for a series of potent topoisomerase targeted anticancer drugs. PubMed. Available at: [Link]

-

Phenazine-1-Carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. MDPI. Available at: [Link]

-

Phenazine-1-carboxylic acid-induced apoptosis in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway. ResearchGate. Available at: [Link]

-

Pseudomonas aeruginosa. Wikipedia. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. National Center for Biotechnology Information. Available at: [Link]

-

The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. MDPI. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dicationic bis(9-methylphenazine-1-carboxamides): relationships between biological activity and linker chain structure for a series of potent topoisomerase targeted anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Quest for 7-Methylphenazine-1-carboxylic Acid: A Technical Guide to its Potential Natural Sources and Biosynthesis

This in-depth technical guide navigates the scientific landscape of phenazine alkaloids, with a specific focus on the intriguing yet elusive 7-Methylphenazine-1-carboxylic acid. While a direct natural source for this specific compound remains to be definitively identified in the published literature, this whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known natural sources of closely related phenazine-1-carboxylic acid (PCA) derivatives, their well-established biosynthetic pathways, and a scientifically grounded exploration of the potential microbial candidates and enzymatic mechanisms that could give rise to 7-Methylphenazine-1-carboxylic acid.

The Phenazine Family: A Cornucopia of Bioactivity

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces.[1] These pigmented secondary metabolites are not mere metabolic curiosities; they are potent bioactive molecules with a broad spectrum of activities, including antimicrobial, anticancer, and signaling functions.[2][3] The foundational molecule of many of these compounds is phenazine-1-carboxylic acid (PCA), a bright yellow antibiotic that serves as a precursor for a diverse array of more complex phenazines.[2][4][5]

The biological significance of phenazines stems in large part from their redox activity, which allows them to interfere with cellular respiration and generate reactive oxygen species in target organisms.[1] This mode of action underpins their efficacy as biocontrol agents in agriculture and their potential as therapeutic agents.[6][7]

Confirmed Natural Sources of Phenazine-1-Carboxylic Acid and its Derivatives

A multitude of bacterial species have been identified as prolific producers of PCA and its derivatives. Understanding these organisms and their metabolic capabilities provides a crucial foundation for hypothesizing the origins of 7-Methylphenazine-1-carboxylic acid.

| Producing Organism | Key Phenazine Products | Environment |

| Pseudomonas fluorescens 2-79 | Phenazine-1-carboxylic acid (PCA) | Wheat rhizosphere |

| Pseudomonas aeruginosa | PCA, Pyocyanin (1-hydroxy-5-methylphenazine), 5-methylphenazine-1-carboxylic acid betaine | Ubiquitous (soil, water, clinical settings)[8] |

| Pseudomonas chlororaphis | PCA, 2-hydroxyphenazine | Soil |

| Streptomyces spp. | Streptophenazines, Iodinin | Soil, Marine environments[9][10] |

| Lysobacter antibioticus | Myxin (a methylated phenazine) | Soil |

Pseudomonas fluorescens strain 2-79 is a well-studied example of a biocontrol agent that produces PCA to suppress fungal root pathogens.[5] Pseudomonas aeruginosa, an opportunistic human pathogen, synthesizes a range of phenazines, including the methylated derivative pyocyanin, which contributes to its virulence.[8][11] The production of 5-methylphenazine-1-carboxylic acid betaine by P. aeruginosa is particularly noteworthy, as it confirms the existence of enzymatic machinery for methylating the phenazine core.[8]

The Biosynthetic Engine: From Chorismic Acid to the Phenazine Core

The biosynthesis of the phenazine core is a highly conserved pathway in producing bacteria.[12] It originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.

The key steps are as follows:

-

Chorismic Acid as the Precursor: The pathway begins with chorismic acid, a branch-point metabolite in the shikimate pathway.[12][13]

-

The phz Operon: A conserved gene cluster, designated phzABCDEFG, encodes the enzymes responsible for converting chorismic acid into PCA.[5][12]

-

Formation of the Tricyclic Core: Through a series of enzymatic reactions, two molecules derived from chorismic acid are condensed to form the tricyclic phenazine ring structure.[13]

The following diagram illustrates the core phenazine biosynthetic pathway:

Caption: The core biosynthetic pathway of phenazine-1-carboxylic acid (PCA).

The Path to Methylation: A Mechanistic Hypothesis for 7-Methylphenazine-1-carboxylic Acid

While the natural occurrence of 7-Methylphenazine-1-carboxylic acid is yet to be confirmed, the existence of other methylated phenazines provides a strong basis for proposing a plausible biosynthetic route. The methylation of the phenazine ring is catalyzed by a class of enzymes known as methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

Two key examples of phenazine methyltransferases have been characterized:

-

PhzM from Pseudomonas aeruginosa: This SAM-dependent methyltransferase is involved in the final steps of pyocyanin synthesis, specifically the methylation of a phenazine precursor.[11]

-

LaPhzM from Lysobacter antibioticus: This enzyme has been identified as an O-methyltransferase that converts iodinin to myxin.[14][15][16] Structural and functional analyses of LaPhzM have provided valuable insights into the molecular mechanisms of phenazine methylation.[14][15][16]

Based on this knowledge, the biosynthesis of 7-Methylphenazine-1-carboxylic acid would likely involve the following steps:

-

Synthesis of PCA: The host organism would first synthesize PCA via the established phz pathway.

-

Action of a Novel Methyltransferase: A specific methyltransferase, which we can hypothetically name PhzM7, would then catalyze the transfer of a methyl group from SAM to the C7 position of the PCA molecule.

The proposed enzymatic reaction is depicted below:

Caption: Proposed enzymatic synthesis of 7-Methylphenazine-1-carboxylic acid.

The search for a natural source of 7-Methylphenazine-1-carboxylic acid should therefore focus on screening Pseudomonas and Streptomyces strains that produce a diverse array of phenazines and possess uncharacterized methyltransferase genes within their phenazine biosynthetic gene clusters.

A Protocol for the Isolation and Detection of Novel Phenazines

The following is a generalized, step-by-step protocol for the cultivation of phenazine-producing bacteria and the extraction and analysis of their secondary metabolites. This protocol can be adapted for the screening of microbial cultures for the presence of 7-Methylphenazine-1-carboxylic acid.

Step 1: Cultivation of the Microbial Strain

-

Prepare a suitable liquid culture medium, such as King's B medium for Pseudomonas or ISP2 medium for Streptomyces.

-

Inoculate the medium with a fresh culture of the target bacterial strain.

-

Incubate the culture at an appropriate temperature (typically 28-30°C) with shaking for 3-5 days to allow for the production of secondary metabolites.

Step 2: Extraction of Phenazine Compounds

-

Centrifuge the bacterial culture to separate the supernatant from the cell pellet.

-

Acidify the supernatant to a pH of 2-3 with a strong acid (e.g., HCl). This will protonate the carboxylic acid group of PCA and its derivatives, making them more soluble in organic solvents.

-

Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.[2] Repeat the extraction three times.

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

Step 3: Chromatographic Separation and Purification

-

Redissolve the crude extract in a small volume of a suitable solvent (e.g., methanol).

-

Subject the extract to column chromatography on silica gel, using a gradient of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the different compounds.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing phenazine-like compounds (typically yellow or orange spots).

-

Further purify the target fractions using high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[2]

Step 4: Structural Elucidation

-

Analyze the purified compound using high-resolution mass spectrometry (HRMS) to determine its exact mass and molecular formula.

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectra to elucidate the chemical structure of the compound.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for the isolation and identification of novel phenazines.

Biological Activities of Phenazine-1-Carboxylic Acid and its Derivatives

PCA and its derivatives exhibit a wide range of biological activities that make them attractive candidates for drug development.

-

Antifungal Activity: PCA is a potent inhibitor of various fungal plant pathogens, including Botrytis cinerea and Acidovorax citrulli.[2][4]

-

Antibacterial Activity: Phenazines have been shown to be effective against a range of bacteria.[6]

-

Anticancer Activity: Some phenazine derivatives have demonstrated cytotoxic effects against cancer cell lines.[3]

-

Immunomodulatory Effects: PCA can modulate the expression of immune response genes in human cells.[3]

The methylation of the phenazine core can significantly impact its biological activity. Therefore, the discovery and characterization of novel methylated phenazines such as 7-Methylphenazine-1-carboxylic acid could lead to the development of new therapeutic agents with improved efficacy and selectivity.

Conclusion and Future Directions

While the definitive natural source of 7-Methylphenazine-1-carboxylic acid remains to be discovered, the extensive knowledge of phenazine biosynthesis provides a clear roadmap for its potential discovery. By focusing on the rich metabolic diversity of Pseudomonas and Streptomyces species and leveraging modern analytical and molecular biology techniques, the scientific community is well-equipped to uncover novel phenazine structures. The elucidation of the biosynthetic pathway of 7-Methylphenazine-1-carboxylic acid and the characterization of its biological activities will undoubtedly open new avenues for research in drug discovery and biotechnology.

References

-

Pseudomonas aeruginosa. In: Wikipedia. ; 2024. Accessed January 24, 2026. [Link]

- Chen Y, Wang Y, Ye Y, et al. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. Microorganisms. 2022;10(3):589.

- The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Frontiers in Microbiology. 2019;10:1645.

- Mavrodi DV, Ksenzenko VN, Bonsall RF, Cook RJ, Boronin AM, Thomashow LS. A seven-gene locus for synthesis of phenazine-1-carboxylic acid by Pseudomonas fluorescens 2-79. J Bacteriol. 1998;180(9):2541-2548.

- Li H, Lin L, Li Y, et al. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Front Bioeng Biotechnol. 2023;11:1159300.

- Chen R, Duan Y, Li S, et al. Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin. ACS Chem Biol. 2020;15(1):148-157.

- Leroy B, Cavelier G, L'Haridon F, et al. The ability of Pseudomonas sp. LBUM 223 to produce phenazine-1-carboxylic acid affects the growth of Streptomyces scabies, the expression of thaxtomin biosynthesis genes and the biological control potential against common scab of potato. FEMS Microbiol Ecol. 2011;75(2):269-281.

- Walter PB, D'Andrilli J, Gabor Y, et al. Phenazine-1-Carboxylic Acid-Producing Bacteria Enhance the Reactivity of Iron Minerals in Dryland and Irrigated Wheat Rhizospheres. Environ Sci Technol. 2020;54(1):255-265.

- Mavrodi DV, Blankenfeldt W, Thomashow LS. A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. J Bacteriol. 2006;188(23):8034-8043.

- N-acetyl-cysteinylated streptophenazines from Streptomyces.

- Hollstein U, Marshall LG. Biosynthesis of Phenazines. J Org Chem. 1972;37(22):3510-3514.

- Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin. ACS Chemical Biology.

- wq-rule4-21j. Minnesota Pollution Control Agency.

- Functional and Structural Analysis of Phenazine O -Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin.

- Science and d

- Greenhagen BT, Zaide G, Parsons JF. The purification, crystallization and preliminary structural characterization of PhzM, a phenazine-modifying methyltransferase from Pseudomonas aeruginosa. Acta Crystallogr Sect F Struct Biol Cryst Commun. 2008;64(Pt 1):33-36.

- Streptomyces sp. 1S1 isolated from Southern coast of the Red Sea as a renewable natural resource of several bioactive compounds.

- Antidegradation-Hennepin County Purgatory Creek Restor

- River and stream biological monitoring. Minnesota Pollution Control Agency.

- 1 Characterization of O-Methyltransferases in the Biosynthesis of Phenylphenalenone 1 Phytoalexins Based on the Telomere-to-Telo. MPG.PuRe.

- 2025 WRAP-up: MPCA scientists aim for cleaner waters with upd

- Polyene Carboxylic Acids from a Streptomyces sp.

- N-Acetyl-Cysteinylated Streptophenazines

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli [mdpi.com]

- 5. A seven-gene locus for synthesis of phenazine-1-carboxylic acid by Pseudomonas fluorescens 2-79 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ability of Pseudomonas sp. LBUM 223 to produce phenazine-1-carboxylic acid affects the growth of Streptomyces scabies, the expression of thaxtomin biosynthesis genes and the biological control potential against common scab of potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenazine-1-Carboxylic Acid-Producing Bacteria Enhance the Reactivity of Iron Minerals in Dryland and Irrigated Wheat Rhizospheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. N-Acetyl-Cysteinylated Streptophenazines from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The purification, crystallization and preliminary structural characterization of PhzM, a phenazine-modifying methyltransferase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Methylphenazine-1-carboxylic Acid: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Phenazine Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural and synthetic molecules with significant biological activity. The phenazine nucleus, a dibenzopyrazine, is a privileged scaffold in drug discovery due to its redox properties and ability to intercalate with DNA. Phenazine-1-carboxylic acid (PCA), a well-characterized natural product from Pseudomonas species, is a key biosynthetic precursor to a variety of more complex phenazine antibiotics and has intrinsic antimicrobial and signaling functions.[1][2] The strategic placement of substituents, such as a methyl group at the 7-position, is a common approach in medicinal chemistry to modulate the pharmacological profile of a parent compound. This guide focuses on the scientific underpinnings of 7-Methylphenazine-1-carboxylic acid.

Chemical Identity and Structure

While a specific CAS (Chemical Abstracts Service) number for 7-Methylphenazine-1-carboxylic acid has not been identified in the reviewed literature, its molecular structure can be definitively described.

-

Systematic Name: 7-Methylphenazine-1-carboxylic acid

-

Molecular Formula: C₁₄H₁₀N₂O₂

-

Molecular Weight: 238.24 g/mol

-

Core Structure: A tricyclic aromatic system composed of a central pyrazine ring fused to two benzene rings.

-

Substituents: A carboxylic acid group at position 1 and a methyl group at position 7.

The numbering of the phenazine ring system is crucial for unambiguously defining the positions of the substituents.

Diagram of the 7-Methylphenazine-1-carboxylic acid Structure:

Caption: Chemical structure of 7-Methylphenazine-1-carboxylic acid.

Proposed Synthesis Pathway

A robust and versatile method for the synthesis of substituted phenazine-1-carboxylic acids is the Jourdan-Ullmann condensation followed by a reductive ring closure.[3][4] This approach is highly adaptable for the preparation of 7-Methylphenazine-1-carboxylic acid.

The proposed synthesis involves two key steps:

-

Jourdan-Ullmann Condensation: This step involves the copper-catalyzed coupling of 2-bromo-3-nitrobenzoic acid with a substituted aniline, in this case, 4-methylaniline (p-toluidine).[5][6][7][8]

-

Reductive Cyclization: The resulting N-(4-methylphenyl)-3-nitro-2-aminobenzoic acid intermediate is then treated with a reducing agent, such as sodium borohydride, to facilitate the reductive closure of the pyrazine ring.

Experimental Workflow Diagram:

Caption: Proposed synthetic workflow for 7-Methylphenazine-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-methylphenyl)-3-nitro-2-aminobenzoic acid

-

To a reaction vessel, add 2-bromo-3-nitrobenzoic acid (1.0 eq), 4-methylaniline (1.1 eq), copper(I) iodide (0.2 eq), and triethylamine (3.0 eq).

-

Add a suitable solvent, such as dimethylformamide (DMF).

-

Heat the reaction mixture at 90-100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Acidify the residue with aqueous HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude intermediate.

Causality: The copper catalyst is essential for the Ullmann condensation, facilitating the C-N bond formation between the aryl halide and the amine.[5][6] Triethylamine acts as a base to neutralize the HBr formed during the reaction.

Step 2: Synthesis of 7-Methylphenazine-1-carboxylic acid

-

Dissolve the crude intermediate from Step 1 in methanol.

-

Add sodium borohydride (excess, e.g., 5-10 eq) portion-wise to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the mixture and carefully add water to quench the excess sodium borohydride.

-

Acidify the solution with HCl to precipitate the crude 7-Methylphenazine-1-carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry.